Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl
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Overview
Description
Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique imidazo[4,5-C]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with an imidazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow synthesis and the use of automated reactors can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-C]pyridine derivatives.
Scientific Research Applications
Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry applications
Uniqueness
Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride stands out due to its unique imidazo[4,5-C]pyridine core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C9H14ClN3O2 |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
methyl (6S)-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-12-5-11-7-4-10-6(3-8(7)12)9(13)14-2;/h5-6,10H,3-4H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
WCXPSDJUOCNGPE-RGMNGODLSA-N |
Isomeric SMILES |
CN1C=NC2=C1C[C@H](NC2)C(=O)OC.Cl |
Canonical SMILES |
CN1C=NC2=C1CC(NC2)C(=O)OC.Cl |
Origin of Product |
United States |
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